N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
Properties
CAS No. |
688053-78-3 |
|---|---|
Molecular Formula |
C23H25N3O5S |
Molecular Weight |
455.53 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O5S/c1-29-16-7-5-6-15(10-16)13-24-21(27)8-3-2-4-9-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h5-7,10-12H,2-4,8-9,13-14H2,1H3,(H,24,27)(H,25,32) |
InChI Key |
FAPZZFHBLAAPST-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
The compound exhibits several pharmacological properties, including:
- Antioxidant Activity : The presence of the methoxy group and the quinazoline moiety contributes to its antioxidant capabilities. Studies have shown that similar compounds can scavenge free radicals effectively.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. The quinazoline derivatives have been linked to significant antibacterial and antifungal activities in various research contexts .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among quinazoline derivatives. This is supported by in vitro studies where related compounds demonstrated inhibition of pro-inflammatory cytokines .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis, particularly those mediated by reactive oxygen species (ROS).
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various quinazoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- In Vitro Anti-inflammatory Study : Another research effort involved testing related compounds for their ability to inhibit nitric oxide production in macrophages. The results demonstrated a significant reduction in nitric oxide levels, suggesting potential anti-inflammatory efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 426.53 g/mol |
| Solubility | Soluble in DMSO |
| Antioxidant Activity | IC50 = 25 µM (approx.) |
| Antimicrobial Activity | MIC = 15 µg/mL (against E. coli) |
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a quinazolinone derivative linked to a hexanamide chain. Its molecular formula is C₁₈H₁₉N₃O₃S, and it features a unique arrangement that allows for various interactions with biological targets. The synthesis typically involves multiple steps and requires careful control of reaction conditions, such as temperature and solvent choice (commonly dichloromethane or ethanol) to prevent unwanted side reactions.
Biological Activities
Research indicates that compounds similar to N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide exhibit significant biological activities. These include:
1. Anticancer Properties:
- The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that quinazoline derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
2. Anti-inflammatory Effects:
- Quinazoline derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation.
3. Interaction with Biological Targets:
- The mechanism of action involves interaction with specific proteins within biological systems. Research indicates that the compound can bind effectively to target proteins, influencing their activity and potentially leading to therapeutic effects.
Case Studies
Several studies have explored the applications of similar compounds in various therapeutic contexts:
-
Anticancer Activity:
- A study published in Nature demonstrated that compounds with similar structures to this compound exhibited potent anticancer activity against prostate cancer cells. The mechanism involved the inhibition of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer .
-
Synthesis and Biological Evaluation:
- Another study focused on synthesizing novel quinazoline derivatives and evaluating their anticancer properties. The findings indicated that modifications to the quinazoline ring could enhance biological activity, suggesting a structure-activity relationship that could be explored further with this compound .
Potential Applications in Medicinal Chemistry
Given its promising biological activities, this compound holds potential for various applications:
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent targeting specific pathways in tumor cells. |
| Anti-inflammatory Drugs | Possible development as a treatment for inflammatory diseases. |
| Drug Design | A model for designing new quinazoline-based drugs with enhanced efficacy. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazoline derivatives exhibit diverse bioactivities influenced by substituent variations. Below is a comparative analysis of the target compound and structurally related analogs:
Core Structural Similarities and Divergences
- Common Core: All analogs share the [1,3]dioxolo[4,5-g]quinazoline scaffold, which is critical for planar aromatic interactions in biological systems.
- Substituent Variations: Target Compound: Features a 3-methoxybenzyl group on the hexanamide chain. Analog 1 (): Substituted with a 3,4-dimethoxyphenethyl group and a 2-methoxyethylamino-sulfanyl side chain (Molecular Weight: 614.714) . Analog 2 (): Contains a 4-nitrobenzylsulfanyl group and a 4-methoxybenzylamide (Molecular Weight: 590.65) . Analog 3 (): A triazoloquinazoline derivative with a benzylidene hydrazine group, lacking the dioxolo ring but retaining methylsulfanyl substituents .
Physicochemical Properties
Pharmacological Potential
- Anticancer Activity: The sulfanylidene group in the target compound and analogs may act as a Michael acceptor, enabling covalent binding to cellular thiols, a mechanism implicated in ferroptosis induction (as noted in for related compounds) .
- The target compound’s 3-methoxybenzyl group may confer better tissue penetration due to moderate lipophilicity .
- Enzyme Inhibition : Analog 3’s triazoloquinazoline structure demonstrated activity in preliminary screens, suggesting that the target compound’s dioxolo ring could enhance binding to kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
